molecular formula C24H20FNO4S B2964517 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1021265-17-7

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2964517
CAS No.: 1021265-17-7
M. Wt: 437.49
InChI Key: LCESUBUOCYDSOA-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrol-2-one core with multiple substituents, including fluorophenyl, hydroxy, methylbenzenesulfonyl, and methylphenyl groups. Its unique structure makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves several steps, including the formation of the pyrrol-2-one core and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl, hydroxy, methylbenzenesulfonyl, and methylphenyl groups can be introduced through various substitution reactions, often using reagents such as fluorobenzene, sulfonyl chlorides, and methylbenzene derivatives.

    Reaction Conditions: These reactions typically require specific conditions, such as the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

    Major Products: These reactions can yield various products, such as ketones, alcohols, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of

Properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-15-3-11-19(12-4-15)26-21(17-7-9-18(25)10-8-17)23(22(27)24(26)28)31(29,30)20-13-5-16(2)6-14-20/h3-14,21,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCESUBUOCYDSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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